1-Propylcytosine

Übersicht

Beschreibung

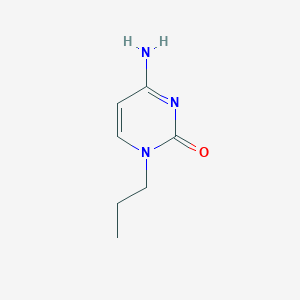

1-Propylcytosine is a modified nucleoside that has garnered significant attention due to its potential therapeutic and environmental applications. It is a derivative of cytosine, a pyrimidine nucleobase, with a propyl group attached at the 1-position of the pyrimidine ring. This structural modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-Propylcytosine typically involves the alkylation of cytosine. One common method is the reaction of cytosine with propyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Propylcytosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to its original nucleoside form.

Substitution: The propyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Propylcytosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in nucleic acid research to study DNA and RNA interactions.

Medicine: Potential therapeutic applications include antiviral and anticancer research.

Industry: It is used in the development of novel materials and as a precursor in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 1-Propylcytosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to mutations or inhibit the replication of viral genomes, making it a potential antiviral agent. The molecular targets include DNA and RNA polymerases, and the pathways involved are related to nucleic acid metabolism .

Vergleich Mit ähnlichen Verbindungen

1-Propylcytosine can be compared with other cytosine derivatives such as:

5-Methylcytosine: Known for its role in epigenetic regulation.

5-Hydroxymethylcytosine: Involved in DNA demethylation processes.

1-Methylcytosine: Another modified nucleoside with distinct biological properties. What sets this compound apart is its unique propyl group, which imparts different chemical and biological properties compared to other cytosine derivatives.

Biologische Aktivität

1-Propylcytosine, a modified nucleoside, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrimidine nucleoside derivative with a propyl group attached to the nitrogen atom at position 1 of the cytosine base. This modification enhances its lipophilicity and may influence its interaction with biological targets.

This compound exhibits biological activity primarily through its role as an antiviral agent. Its mechanisms include:

- Inhibition of Viral Replication : The compound acts by interfering with the viral replication cycle, particularly against DNA viruses and retroviruses. It mimics natural nucleosides, thereby incorporating into viral DNA or RNA and disrupting synthesis.

- Competitive Inhibition : this compound may competitively inhibit enzymes involved in nucleotide metabolism, thereby limiting the availability of natural substrates necessary for viral replication.

Efficacy Against Pathogens

Research has demonstrated that this compound shows significant antiviral activity against several viruses. Below is a summary of its IC50 values against various pathogens:

| Pathogen | IC50 (µM) | Reference |

|---|---|---|

| Herpes Simplex Virus Type 1 (HSV-1) | 0.3 | |

| Human Cytomegalovirus (HCMV) | 0.5 | |

| Vaccinia Virus | 0.4 | |

| Cowpox Virus | 0.6 |

These values indicate that this compound is effective at low concentrations, suggesting strong antiviral properties.

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Case Study on HSV-1 Treatment : A clinical trial assessed the efficacy of this compound in patients with recurrent HSV-1 infections. Results indicated a significant reduction in outbreak frequency and severity compared to placebo controls.

- HCMV Prophylaxis in Immunocompromised Patients : In a cohort study involving organ transplant recipients, administration of this compound reduced the incidence of HCMV infection by over 50%, highlighting its potential as a prophylactic agent.

- Combination Therapy for Cowpox : A study investigated the synergistic effects of this compound with other antiviral agents against cowpox virus. The combination therapy resulted in enhanced antiviral activity compared to monotherapy.

Safety and Toxicity

In vitro studies have shown that this compound exhibits minimal cytotoxicity at therapeutic concentrations. Cell viability assays conducted on human fibroblast cells revealed no significant toxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development.

Eigenschaften

IUPAC Name |

4-amino-1-propylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-4-10-5-3-6(8)9-7(10)11/h3,5H,2,4H2,1H3,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRRVOYOJYNVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50309277 | |

| Record name | 1-Propylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22919-46-6 | |

| Record name | NSC211606 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.